1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its molecular formula is C₂₄H₁₈N₂O₅, with an average mass of 414.417 g/mol and a monoisotopic mass of 414.121572 g/mol . The compound features a chromeno[2,3-c]pyrrole-3,9-dione core substituted at position 1 with a 3-methoxyphenyl group and at position 2 with a 5-methylpyridin-2-yl moiety.
The synthesis of this compound is achieved via a multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 3-methoxybenzaldehyde, and 5-methylpyridin-2-amine under mild, one-pot conditions. This method, optimized by Vydzhak et al., enables the incorporation of diverse aryl and alkyl substituents into the core structure .
Properties
Molecular Formula |
C24H18N2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O4/c1-14-10-11-19(25-13-14)26-21(15-6-5-7-16(12-15)29-2)20-22(27)17-8-3-4-9-18(17)30-23(20)24(26)28/h3-13,21H,1-2H3 |
InChI Key |
OXBFXYFEKNRPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxyphenyl derivatives and 5-methylpyridin-2-yl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several biological activities that make it a candidate for pharmaceutical development.
Antimicrobial Properties
Research indicates that compounds in this class possess antimicrobial properties. The structural features contribute to their efficacy against various bacterial strains. A study found that derivatives of this compound showed significant activity against Gram-positive bacteria, suggesting potential as an antibiotic agent .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Preliminary in vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 | |
| Anticancer | HeLa (cervical cancer) | 15 |
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Antibiotic Development : With rising antibiotic resistance, compounds that demonstrate efficacy against resistant strains are crucial. This compound's activity against Gram-positive bacteria positions it as a candidate for further development.
- Cancer Therapy : The ability to induce apoptosis in cancer cells suggests that this compound could be explored as a lead for new anticancer drugs.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the compound revealed its effectiveness against multiple bacterial strains. The results indicated that modifications in the pyridine and methoxy groups influenced antimicrobial potency.
Case Study 2: Cancer Cell Apoptosis
In vitro testing on HeLa cells demonstrated that treatment with the compound resulted in increased apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed significant cell death at concentrations as low as 15 µM.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Yield inferred from similar derivatives in the same library .
Structural and Electronic Variations
- Methoxy vs. Fluoro/Thiadiazole Groups : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas AV-C’s 2-fluorophenyl and thiadiazole substituents enhance electrophilicity and metabolic stability .
- Pyridinyl vs. Alkylamino Chains: The 5-methylpyridin-2-yl group in the target compound enables hydrogen bonding, contrasting with NCGC00538279’s dimethylaminopropyl chain, which increases solubility and receptor affinity .
Biological Activity
1-(3-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antibacterial, antiviral, and neuropharmacological effects.
Chemical Structure and Synthesis
The compound belongs to the class of chromeno-pyrrole derivatives, which are known for diverse biological activities. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Chromene Ring : This involves cyclization reactions that incorporate a methoxyphenyl group.
- Pyrrole Formation : The pyrrole ring is constructed through cyclization with suitable nitrogen-containing precursors.
- Final Modifications : Further substitutions are made to enhance biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance:
- Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Case Studies : In vitro evaluations demonstrated that certain derivatives showed Minimum Inhibitory Concentrations (MIC) as low as 8 ng/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Activity
Chromeno-pyrrole derivatives have also been investigated for their antiviral potential:
- Activity Against HIV : Some studies indicated that pyrrole derivatives can inhibit HIV replication by targeting viral enzymes .
- Mechanism : The antiviral action is believed to involve interference with viral entry or replication processes.
Neuropharmacological Effects
The compound has been explored for its effects on the central nervous system:
- Antidepressant and Anxiolytic Potential : Research indicates that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Pharmacokinetics : Similar compounds have shown promising pharmacokinetic profiles with good bioavailability and CNS penetration.
Table 1: Biological Activities of Chromeno-Pyrrole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
